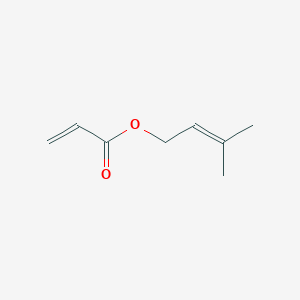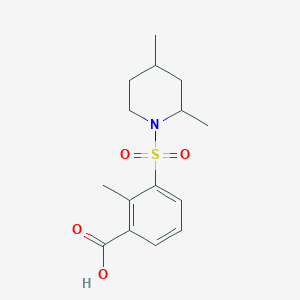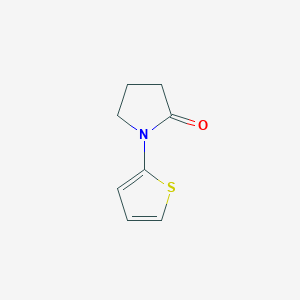
1-(Thiophen-2-YL)pyrrolidin-2-one
Descripción general
Descripción
1-(Thiophen-2-YL)pyrrolidin-2-one is a heterocyclic compound that features a thiophene ring fused to a pyrrolidinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-YL)pyrrolidin-2-one typically involves the condensation of thiophene derivatives with pyrrolidinone precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene rings . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Thiophen-2-YL)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
1-(Thiophen-2-YL)pyrrolidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Thiophen-2-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microbial cells, leading to cell death . In its anti-inflammatory action, it may modulate the activity of enzymes and signaling pathways involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Pyrrolidinone: A lactam with a five-membered ring containing a nitrogen atom.
Thiopropamine: A stimulant with a thiophene ring, similar in structure but different in pharmacological activity.
Uniqueness
1-(Thiophen-2-YL)pyrrolidin-2-one is unique due to its combined thiophene and pyrrolidinone structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C8H9NOS |
|---|---|
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
1-thiophen-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H9NOS/c10-7-3-1-5-9(7)8-4-2-6-11-8/h2,4,6H,1,3,5H2 |
Clave InChI |
ULFKNSKUUSXLOO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC=CS2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
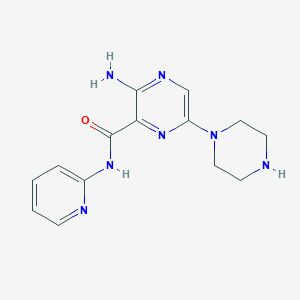
![2-[(3-Bromophenoxy)methyl]quinoline](/img/structure/B8320626.png)

![3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8320637.png)
sulfamoyl}benzoic acid](/img/structure/B8320643.png)
![N-[5-(Acetylthio)-2-thiazolyl]acetamide](/img/structure/B8320651.png)
![(S)-N,N-dimethyl-2-[(1-phenylethyl)amino]acetamide](/img/structure/B8320654.png)

![6-{[(1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-en-1-yl]carbonyl}-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine](/img/structure/B8320672.png)
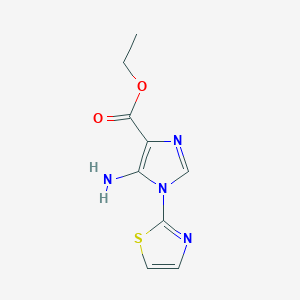
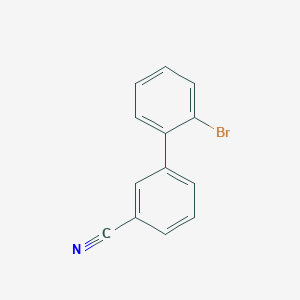
![2-(6-Methyl-benzo[b]thiophen-2-yl)-ethanol](/img/structure/B8320695.png)
